molecular formula C12H13NO3 B1438863 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one CAS No. 1105195-56-9

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Cat. No. B1438863
CAS RN: 1105195-56-9
M. Wt: 219.24 g/mol
InChI Key: LOBLSHPGHMIEFP-UHFFFAOYSA-N
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Description

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.

Scientific Research Applications

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to reduce blood pressure by inhibiting the vasoconstrictor effect of 20-HETE. In cancer, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to inhibit the growth and metastasis of various cancer cells by blocking the production of 20-HETE. In ischemia-reperfusion injury, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to reduce tissue damage and improve functional recovery by inhibiting the pro-inflammatory effect of 20-HETE.

Mechanism of Action

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that plays a critical role in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one reduces the vasoconstrictor and pro-inflammatory effects of 20-HETE, thereby providing potential therapeutic benefits.
Biochemical and Physiological Effects:
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and metastasis, and reducing tissue damage in ischemia-reperfusion injury. 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several advantages for lab experiments, including its high selectivity and potency as a 20-HETE synthase inhibitor, its stability under physiological conditions, and its availability as a commercial reagent. However, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one also has some limitations, including its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.

Future Directions

For 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one research include further investigation of its therapeutic potential in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. Additionally, research could focus on the development of more selective and potent 20-HETE synthase inhibitors that could provide even greater therapeutic benefits. Finally, research could explore the potential use of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one as a tool compound for studying the role of 20-HETE in various physiological and pathological processes.

properties

IUPAC Name

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBLSHPGHMIEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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